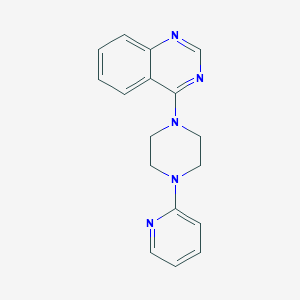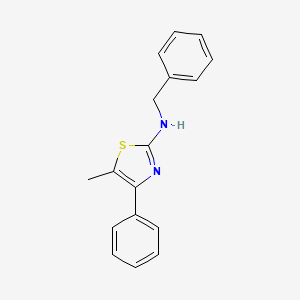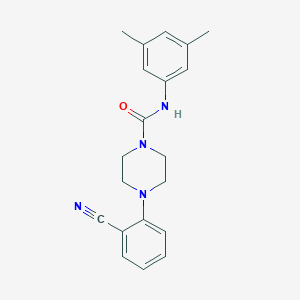
4-(2-cyanophenyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-cyanophenyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential medicinal properties. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
作用機序
4-(2-cyanophenyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide acts on the endocannabinoid system, which is involved in a variety of physiological processes, including pain sensation, appetite, and mood regulation. Specifically, 4-(2-cyanophenyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide binds to the CB1 and CB2 receptors, which are found throughout the body, including in the brain, immune system, and peripheral tissues. This binding leads to the activation of signaling pathways that can modulate a variety of physiological processes.
Biochemical and Physiological Effects:
4-(2-cyanophenyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to reduce pain and inflammation, protect against neurotoxicity, and have antitumor effects. It has also been shown to have effects on appetite and mood regulation.
実験室実験の利点と制限
One advantage of using 4-(2-cyanophenyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide in lab experiments is its well-established synthesis method, which allows for consistent production of the compound. Additionally, its effects on the endocannabinoid system make it a useful tool for studying the physiological processes that are regulated by this system. However, one limitation of using 4-(2-cyanophenyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide is that it is a synthetic compound, and its effects may not fully mimic those of endogenous cannabinoids. Additionally, its effects may vary depending on the specific experimental conditions used.
将来の方向性
There are a number of potential future directions for research on 4-(2-cyanophenyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide. One area of interest is its potential as a treatment for chronic pain, as preclinical studies have shown promising results in this area. Additionally, more research is needed to fully understand the mechanisms underlying its effects on the endocannabinoid system and how these effects can be harnessed for therapeutic purposes. Finally, there is interest in exploring the potential of 4-(2-cyanophenyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide as a treatment for a variety of neurological and psychiatric disorders, including anxiety and depression.
合成法
The synthesis of 4-(2-cyanophenyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide involves the reaction of 1-benzyl-4-piperidone with 2,5-dimethylphenyl isocyanate in the presence of a catalyst. The resulting product is then treated with cyanogen bromide to form the final compound. This synthesis method has been well-established in the scientific community and has been used to produce 4-(2-cyanophenyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide for research purposes.
科学的研究の応用
4-(2-cyanophenyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide has been studied for its potential medicinal properties in a variety of fields, including pain management, neuroprotection, and cancer treatment. In preclinical studies, 4-(2-cyanophenyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide has been shown to have analgesic effects, reduce inflammation, and protect against neurotoxicity. It has also been shown to have antitumor effects in vitro and in vivo.
特性
IUPAC Name |
4-(2-cyanophenyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-11-16(2)13-18(12-15)22-20(25)24-9-7-23(8-10-24)19-6-4-3-5-17(19)14-21/h3-6,11-13H,7-10H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKLNHQCXLSURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(methylsulfonyl)amino]ethyl}benzenesulfonamide](/img/structure/B7519147.png)
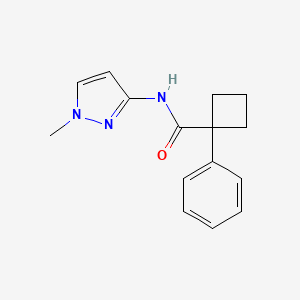
![3-[(4-Tert-butylphenoxy)methyl]-5-[(2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-1,2,4-triazol-4-amine](/img/structure/B7519167.png)
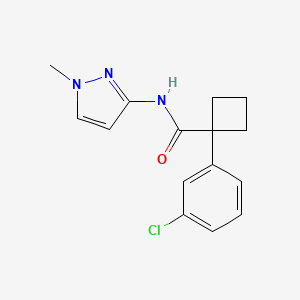
![2-cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione](/img/structure/B7519182.png)
![N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide](/img/structure/B7519193.png)
![4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-fluorobenzenesulfonamide](/img/structure/B7519199.png)
![1-(1-methoxypropan-2-yl)-3-[4-[6-(1-methoxypropan-2-ylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7519218.png)
![1-(2-methylprop-2-enyl)-3-[4-[6-(2-methylprop-2-enylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7519223.png)
![3-(3,4-Dimethylphenyl)sulfonyl-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B7519225.png)
![4-[[(4-Methylbenzoyl)amino]sulfamoyl]benzoic acid](/img/structure/B7519232.png)
